PF-4136309

Description

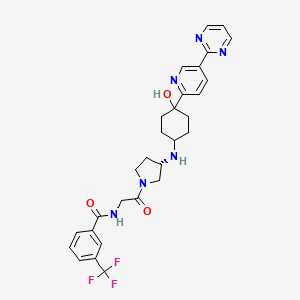

Structure

3D Structure

Propriétés

IUPAC Name |

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026041 | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341224-83-6 | |

| Record name | PF-4136309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4136309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Mechanistic Pharmacology of Pf 4136309 in Preclinical Systems

Ligand Binding and Receptor Antagonism Profile

PF-4136309 demonstrates potent antagonistic activity against CCR2 by interfering with the binding of its natural ligand, CCL2 newdrugapprovals.orgnih.govresearchgate.net.

Binding Affinity and Potency Across Species (e.g., Human, Murine, Rat CCR2)

This compound exhibits high binding affinity and functional potency across different species, including human, mouse, and rat CCR2 medchemexpress.comglpbio.comtargetmol.comcenmed.comglpbio.comcaymanchem.comcaymanchem.com. Research indicates varying IC₅₀ values for binding affinity and chemotaxis inhibition depending on the species and assay used nih.govmedchemexpress.comglpbio.com.

| Species | Assay Type | IC₅₀ (nM) | Reference |

| Human | Binding Affinity | 5.2 | medchemexpress.comglpbio.comtargetmol.comcenmed.comglpbio.comcaymanchem.comcaymanchem.com |

| Mouse | Binding Affinity | 17 | nih.govmedchemexpress.comtargetmol.comcenmed.comglpbio.comcaymanchem.comcaymanchem.com |

| Rat | Binding Affinity | 13 | nih.govmedchemexpress.comtargetmol.comcenmed.comglpbio.comcaymanchem.comcaymanchem.com |

| Human | Chemotaxis | 3.9 | nih.govmedchemexpress.comglpbio.comcaymanchem.comcaymanchem.comxcessbio.com |

| Mouse | Chemotaxis | 16 | nih.govmedchemexpress.comglpbio.comxcessbio.com |

| Rat | Chemotaxis | 2.8 | nih.govmedchemexpress.comglpbio.comxcessbio.com |

| Human | Whole Blood Assay | 19 | nih.govmedchemexpress.comglpbio.comxcessbio.com |

These data indicate that this compound is a potent antagonist of CCR2 across the tested species, with slightly higher potency observed in human CCR2 binding assays compared to murine and rat CCR2 medchemexpress.comglpbio.comtargetmol.comcenmed.comglpbio.comcaymanchem.comcaymanchem.com. Functional assays like chemotaxis inhibition further support its antagonistic activity nih.govmedchemexpress.comglpbio.comcaymanchem.comcaymanchem.comxcessbio.com.

Receptor Selectivity Against Homologous Chemokine Receptors and Other GPCRs

Selectivity profiling has shown that this compound is a selective inhibitor of CCR2 nih.govmedchemexpress.comglpbio.comglpbio.commedkoo.com. When tested against a panel of over 50 ion channels, transporters, and other GPCRs, including homologous chemokine receptors like CCR1, CCR3, CCR5, CXCR3, and CXCR5, this compound demonstrated no significant inhibitory activity at concentrations up to 1 μM nih.govmedchemexpress.comglpbio.comglpbio.comxcessbio.commedkoo.comncats.io. This indicates a high degree of selectivity for CCR2 over other related receptors nih.govmedchemexpress.comglpbio.comglpbio.commedkoo.com. Specifically, it exhibits >100-fold selectivity over other homologous chemokine receptors glpbio.com.

Downstream Signaling Pathway Modulation by this compound

The antagonistic activity of this compound at CCR2 leads to the modulation of several downstream signaling pathways typically activated by CCL2 binding nih.govmedchemexpress.comglpbio.comglpbio.comxcessbio.comselleckchem.com.

Inhibition of CCL2-Induced Receptor Activation

This compound specifically inhibits the binding of CCL2 to CCR2, thereby preventing receptor activation newdrugapprovals.orgnih.govresearchgate.net. This blockade disrupts the initial step in the signaling cascade initiated by CCL2 newdrugapprovals.orgnih.govresearchgate.net.

Attenuation of Intracellular Calcium Mobilization Events

Binding of CCL2 to CCR2 typically triggers the mobilization of intracellular calcium, a key event in CCR2-mediated signaling nih.govmedchemexpress.comglpbio.comglpbio.comxcessbio.comselleckchem.com. This compound has been shown to potently inhibit this CCL2-induced intracellular calcium mobilization nih.govmedchemexpress.comglpbio.comglpbio.comxcessbio.comselleckchem.com.

| Signaling Event | IC₅₀ (nM) | Reference |

| Intracellular Ca²⁺ Mobilization | 3.3 | nih.govmedchemexpress.comglpbio.comglpbio.comxcessbio.commedkoo.comselleckchem.com |

Suppression of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Another downstream signaling event mediated by CCR2 activation is the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) nih.govmedchemexpress.comglpbio.comglpbio.comxcessbio.comselleckchem.com. This compound is potent in suppressing CCL2-induced ERK phosphorylation nih.govmedchemexpress.comglpbio.comglpbio.comxcessbio.comselleckchem.com.

| Signaling Event | IC₅₀ (nM) | Reference |

| ERK Phosphorylation | 0.5 | nih.govmedchemexpress.comglpbio.comglpbio.comxcessbio.commedkoo.comselleckchem.com |

The inhibition of both calcium mobilization and ERK phosphorylation demonstrates that this compound effectively blocks key downstream signaling pathways activated by CCR2 nih.govmedchemexpress.comglpbio.comglpbio.comxcessbio.comselleckchem.com.

Functional Impact on Cellular Chemotaxis

A significant functional consequence of CCR2 antagonism by this compound is the inhibition of cellular chemotaxis. This effect has been demonstrated in preclinical in vitro assays across different species. bioworld.commedchemexpress.comnih.govbertin-bioreagent.comxcessbio.comarctomsci.comquimigen.pt The inhibition of chemotaxis by this compound directly relates to its ability to block the CCL2-CCR2 axis, thereby preventing the directed migration of monocytes and other CCR2-expressing cells towards a CCL2 gradient. bioworld.comnih.govbertin-bioreagent.comxcessbio.commedkoo.comcancer.gov

Quantification of Chemotaxis Inhibition in Isolated Primary Cells (e.g., Human PBMCs)

Quantitative studies using isolated primary cells have confirmed the potent inhibitory effect of this compound on chemotaxis. In human chemotaxis assays, this compound has been shown to inhibit the migration of cells, with an reported IC50 value of 3.9 nM. medchemexpress.comnih.govbertin-bioreagent.comxcessbio.comarctomsci.comquimigen.pt This indicates a high potency in blocking the chemotactic response in human primary cells. Studies have specifically utilized human peripheral blood mononuclear cells (PBMCs) to assess the effect of this compound on chemotaxis. selleckchem.com

In addition to human cells, the chemotaxis inhibitory activity of this compound has also been quantified in preclinical studies using cells from other species, demonstrating cross-species activity. The IC50 values for inhibiting chemotaxis in mouse and rat assays have been reported as 16 nM and 2.8 nM, respectively. medchemexpress.comxcessbio.comarctomsci.comquimigen.pt

The following table summarizes the reported IC50 values for this compound in inhibiting chemotaxis in different species:

| Species | Chemotaxis Inhibition IC50 (nM) |

| Human | 3.9 medchemexpress.comnih.govbertin-bioreagent.comxcessbio.comarctomsci.comquimigen.pt |

| Mouse | 16 medchemexpress.comxcessbio.comarctomsci.comquimigen.pt |

| Rat | 2.8 medchemexpress.comxcessbio.comarctomsci.comquimigen.pt |

Methodological Considerations for In Vitro Chemotaxis Assays

In vitro chemotaxis assays are crucial for quantifying the functional impact of compounds like this compound on cell migration. A common methodological approach involves the use of multi-well chambers separated by a porous membrane filter. selleckchem.com For studies with this compound using human PBMCs, a typical method involves incubating isolated PBMCs in a serum-free medium with or without varying concentrations of this compound. selleckchem.com A chemoattractant, such as MCP-1 (CCL2), is then added to the lower chamber of the assay system to establish a concentration gradient. selleckchem.com

Cells are subsequently added to the upper chamber, and the apparatus is incubated under controlled conditions to allow for cell migration across the membrane towards the chemoattractant in the lower chamber. selleckchem.com The membrane filter typically has a defined pore size, such as 8 microns, which permits the passage of migrating cells. selleckchem.com Following the incubation period, non-migrated cells remaining in the upper chamber are removed. selleckchem.com The membrane is then fixed and stained, often using stains like Wright-Giemsa stain, to visualize the migrated cells that have moved to the lower side of the membrane or into the lower chamber. selleckchem.com The number of migrated cells is then quantified, commonly by microscopy, to determine the extent of chemotaxis. selleckchem.com Antagonist potency, such as that of this compound, is determined by comparing the number of cells that migrate in the presence of the compound to the number of cells that migrate in control wells containing only the chemoattractant. selleckchem.com This allows for the calculation of inhibition percentages and IC50 values.

Structure Activity Relationship Sar and Molecular Design Principles for Pf 4136309

Chemical Discovery and Structural Evolution of the (S)-3-Aminopyrrolidine Series

The journey to PF-4136309 began with the exploration of 3-aminopyrrolidine (B1265635) derivatives as potential CCR2 antagonists. Initial research focused on an (R)-3-aminopyrrolidine series, which yielded clinical candidates. However, in an effort to discover a new generation of CCR2 antagonists with improved properties, a novel (S)-3-aminopyrrolidine series was investigated. nih.gov

Rational Design and Synthesis of Novel CCR2 Antagonist Scaffolds

Based on molecular modeling, researchers hypothesized that reversing the connections of the functional groups to the 3-aminopyrrolidine core could lead to a new series of potent compounds. nih.gov This led to the synthesis of the (S)-3-aminopyrrolidine scaffold. An early analogue in this new series, compound 2 , which featured a 4-phenylcyclohexyl group, demonstrated a 25-fold increase in potency compared to its (R)-enantiomer, with an IC50 of 35 nM for human CCR2 (hCCR2). nih.gov This pivotal finding confirmed the superiority of the (S)-configuration for this new scaffold and initiated further SAR studies. nih.gov

Encouraged by this result, researchers initiated SAR studies focusing on the 4-position of the cyclohexyl ring. nih.gov The introduction of a hydroxyl group and a heteroaryl at this position was found to be beneficial for reducing hERG activity and intrinsic clearance. nih.gov A significant breakthrough was the replacement of a 3-pyridyl group with a 2-pyridyl group, which enhanced the binding affinity twelve-fold. nih.gov Further optimization of the heteroaryl moiety led to the identification of the 2-pyrimidinyl analogue, which ultimately became part of the final structure of this compound. nih.gov This analogue maintained high potency in CCR2 binding and chemotaxis assays while exhibiting weak hERG activity. nih.gov

The synthesis of this compound involves a multi-step process. A key step is the selective lithiation of 2,5-dibromopyridine, followed by the addition of 1,4-cyclohexanedione (B43130) monoethylene ketal to produce an adduct. nih.gov Subsequent coupling with 2-iodopyrimidine (B1354134) and conversion of the ketal to a ketone yields a key intermediate. nih.gov

Stereochemical Determinants of Antagonistic Activity and Receptor Recognition

The stereochemistry of this compound is a critical determinant of its potent antagonistic activity. As established early in the discovery process, the (S)-configuration of the 3-aminopyrrolidine core is essential for optimal binding to CCR2, in stark contrast to the earlier series where the (R)-configuration was preferred. nih.gov

Furthermore, the stereochemistry at the 4-position of the cyclohexyl ring plays a crucial role. X-ray crystallography of this compound revealed that the hydroxyl group is in a trans position relative to the amino group of the pyrrolidine (B122466) ring. nih.gov The cyclohexyl ring adopts a chair conformation, with the 5-(2-pyrimidinyl)-2-pyridinyl group in the equatorial position and the amino and hydroxyl groups in axial positions. nih.gov The major isomer with this specific stereochemistry is the active antagonist, while the minor isomer is inactive in CCR2 binding assays. nih.gov This highlights the precise three-dimensional arrangement required for effective recognition and binding to the receptor.

Table 1: CCR2 Antagonistic Activity of Key (S)-3-Aminopyrrolidine Derivatives

| Compound | R Group on Cyclohexyl | hCCR2 Binding IC50 (nM) |

|---|---|---|

| 2 | 4-phenyl | 35 |

| 4 | 4-hydroxy-4-phenyl | 65 |

| 7 | 4-hydroxy-4-(2-pyridyl) | 11 |

| 17 (this compound) | 4-hydroxy-4-(5-(2-pyrimidinyl)-2-pyridinyl) | 5.2 |

Elucidation of Molecular Determinants for CCR2 Binding and Selectivity

The high affinity and selectivity of this compound for CCR2 are governed by specific molecular interactions within the receptor's binding pocket. Molecular docking and computational studies have provided significant insights into these determinants.

Characterization of Orthosteric and Allosteric Binding Sites within CCR2

This compound is an orthosteric antagonist, meaning it binds to the same site as the endogenous chemokine ligand, CCL2, thereby preventing receptor activation. medkoo.comcancer.gov The orthosteric binding pocket of CCR2 is located within the transmembrane helices and can be divided into a major and a minor subpocket. nih.gov Molecular modeling studies predict that this compound binds in a mode that utilizes both the major and minor subpockets of the receptor. nih.gov This extended binding mode allows for a greater number of interactions with the receptor, contributing to its high potency. The binding of this compound occurs in an inactive-state-specific tunnel between the receptor's helices 1 and 7. dntb.gov.ua

Identification of Key Amino Acid Residues Governing Ligand Interactions and Selectivity

Several key amino acid residues within the CCR2 binding pocket have been identified as crucial for the interaction with this compound. The amide linker of the molecule is predicted to form hydrogen bonds with Y49 and/or T292 in the TM1-TM7 tunnel. nih.gov Additionally, many CCR2 antagonists form a salt-bridge or hydrogen bond with E291 in transmembrane helix 7, and it is likely that this compound also engages in this critical interaction. nih.govnih.gov

By extending into the major subpocket, this compound is able to form a hydrogen bond with T179. nih.gov The selectivity of this compound for CCR2 over the related CCR5 receptor is attributed to its interactions with residues that are not conserved between the two receptors. Key residues in the major subpocket, such as H121, P192, and R206, are conserved in mouse CCR2 but not in human CCR5, which likely accounts for the compound's selectivity against CCR5. nih.gov In particular, R206 is thought to be a likely determinant of selectivity for this compound. nih.gov

Analysis of Induced Fit Mechanisms in Antagonist-Receptor Complex Formation

The binding of this compound to CCR2 is not a simple "lock and key" mechanism but rather involves an "induced fit," where the receptor undergoes conformational changes to accommodate the ligand. The ability of the receptor's binding pocket to adapt to the shape and chemical features of the antagonist is crucial for high-affinity binding. dntb.gov.ua For CCR2 antagonists in general, binding to the orthosteric site induces a contraction of the binding pocket in one direction (between helices 3 and 6/7) and an expansion in another (between helices 1 and 7), creating a channel. biorxiv.org The specific conformational changes induced by this compound contribute to the stability of the antagonist-receptor complex and prevent the receptor from adopting the active conformation required for signaling.

Advanced Computational Methodologies in CCR2 Antagonist Development

The discovery and optimization of potent and selective C-C chemokine receptor 2 (CCR2) antagonists, such as this compound, have been significantly accelerated by the application of advanced computational methodologies. biorxiv.org In the absence of a high-resolution crystal structure for much of the development timeline, these in-silico techniques have been instrumental in building reliable models of the receptor, understanding ligand-receptor interactions, and guiding the rational design of novel compounds. howard.eduresearchgate.net Structure-based drug design (SBDD) approaches, in particular, have become central to rationalizing and expediting the discovery and optimization of CCR2 antagonists. biorxiv.orgnih.gov

Application of Molecular Docking and Virtual Screening Techniques

Molecular docking and virtual screening have been pivotal in identifying and refining CCR2 antagonists. These computational methods predict the preferred binding orientation of a small molecule to its protein target and are used to screen large libraries of compounds to identify potential hits. nih.govmdpi.com In the context of CCR2, docking studies have revealed that orthosteric inhibitors, including this compound, universally occupy an inactive-state-specific tunnel between the receptor's transmembrane helices 1 and 7. biorxiv.orgnih.gov

Despite variations in their chemical scaffolds, these antagonists share a common binding geometry. nih.gov They typically position themselves in the "minor subpocket" of the receptor, making key interactions with residues such as Trp982.60 and protruding towards the cell membrane through the gap between helices 1 and 7. nih.gov For instance, the binding mode of this compound is characterized by its utilization of the major subpocket. researchgate.netresearchgate.net

Key interactions identified through molecular modeling for various CCR2 antagonists include hydrogen bonds with residues like Y491.39 and T2927.40. nih.gov The trifluoromethyl group, a common feature in many CCR2 antagonists, facilitates the interaction that allows the molecule to protrude between helices I and VII toward the lipid bilayer. nih.gov

Virtual ligand screening (VLS) has been employed retrospectively to assess the ability of CCR2 structural models to recognize known antagonists from a diverse library of compounds mixed with a much larger set of property-matched decoys. nih.gov These studies have been crucial for validating the accuracy of the computational models and their utility in prospective screening campaigns. nih.gov

Development and Validation of Predictive Scoring Functions for Compound Optimization

A critical component of molecular docking and virtual screening is the scoring function, which estimates the binding affinity between a ligand and a receptor. epa.gov The development of more accurate and predictive scoring functions has been a key area of advancement in the optimization of CCR2 antagonists. Both traditional physics-based scoring functions and modern machine-learning-based methods have been applied. nih.gov

The validation of these scoring functions is often performed through retrospective virtual screening, where the goal is to see if the function can successfully identify known active compounds from a large database of decoys. nih.gov The success of these advanced scoring functions in retrospective analyses provides confidence in their application for prospective virtual screening and lead optimization, helping to prioritize compounds for synthesis and biological testing. epa.gov

Integration of Structural Biology Data for Structure-Based Drug Design Approaches

The advent of high-resolution structures of CCR2, obtained through X-ray crystallography and cryo-electron microscopy (cryo-EM), has been a watershed moment for the structure-based drug design (SBDD) of its antagonists. nih.govfrontiersin.org These experimental structures provide an atomic-level understanding of how antagonists interact with the receptor, which is essential for optimizing compound potency, selectivity, and pharmacokinetic properties. nih.gov

SBDD integrates this structural data with computational modeling to guide the design of new molecules. frontiersin.org For CCR2, this has involved:

Homology Modeling: In the years before an experimental structure was available, researchers relied on homology models of CCR2, often based on the structure of the related CXCR4 receptor. howard.edunih.gov These models, while having limitations, provided the initial frameworks for docking studies.

Analysis of Ligand-Bound Structures: The solved structures of CCR2 in complex with antagonists have revealed distinct binding modes. nih.gov For example, the structure with the antagonist BMS-681 showed it occupying the minor subpocket and protruding between helices I and VII. nih.gov This detailed structural information allows for the rational design of modifications to existing scaffolds to improve binding affinity and selectivity. frontiersin.org

Understanding Induced Fit: A critical insight from the combination of structural data and computational modeling is the role of "induced fit" in antagonist recognition. biorxiv.orgnih.gov The binding of a ligand can cause subtle but important conformational changes in the receptor's binding pocket. Recognizing this dynamic nature is crucial for accurate docking and the design of novel chemotypes. nih.gov

Preclinical Research Methodologies and Findings of Pf 4136309 in Disease Models

Mechanistic Investigations in Cancer Preclinical Models

Modulation of Tumor-Associated Macrophage (TAM) Infiltration

Tumor-associated macrophages (TAMs) are a significant component of the tumor microenvironment and are often associated with poor prognosis nih.govmdpi.comresearchgate.net. They are largely recruited from circulating monocytes, a process heavily dependent on the CCL2/CCR2 axis researchgate.netnih.govmdpi.com. Preclinical studies with PF-4136309 have demonstrated its ability to block the mobilization of CCR2+ monocytes from bone marrow to tumors, leading to a reduction in TAM infiltration researchgate.net.

For instance, in a mouse model of pancreatic cancer, treatment with this compound blocked the recruitment of CCR2+ monocytes and resulted in TAM depletion researchgate.net. Analysis of tumor tissue after treatment with CCR2 inhibitors, including this compound, has shown significant reductions in various myeloid cell populations, including macrophages and inflammatory monocytes researchgate.net. This modulation of TAM infiltration is considered a key mechanism by which this compound exerts its effects in tumor models researchgate.net.

Impact on Immunosuppressive Tumor Microenvironment Dynamics

The tumor microenvironment in many cancers, such as pancreatic ductal adenocarcinoma (PDAC), is highly immunosuppressive, which hinders effective anti-tumor immunity nih.govamegroups.org. TAMs contribute significantly to this immunosuppressive environment nih.govmdpi.compreprints.org. By reducing the infiltration of monocytes and subsequent TAMs, this compound can impact the dynamics of this environment.

Studies have shown that targeting CCR2 with this compound can lead to a recovery of anti-tumor immunity researchgate.net. The reduction in TAMs can decrease the levels of immunosuppressive factors secreted by these cells mdpi.compreprints.org. Furthermore, the inhibition of CCL2 signaling by this compound in tumor models has been shown to reduce monocyte/macrophage infiltration while enhancing T cell infiltration and function jci.org. This shift in the immune cell composition contributes to altering the immunosuppressive nature of the TME nih.govjci.org.

Enhancement of Anti-tumor T-Cell Responses and Inhibition of Metastasis

Preclinical research indicates that targeting CCR2 with this compound can enhance anti-tumor T-cell responses and inhibit metastasis. By reducing the presence of immunosuppressive TAMs, this compound can create a more favorable environment for cytotoxic T lymphocytes (CTLs) to act against tumor cells nih.govpreprints.org.

Studies have demonstrated that targeting tumor-infiltrating macrophages and inflammatory monocytes by inhibiting CCR2 increases anti-tumor T-cell responses nih.gov. Analysis of tumor-infiltrating lymphocytes in mice treated with CCR2 inhibitors has revealed significantly increased CD4+ and CD8+ T-cell infiltration and reduced regulatory T cell (Treg) infiltration nih.gov. This enhanced T-cell activity contributes to the observed inhibition of tumor growth and distant metastasis in preclinical models treated with this compound researchgate.netnih.gov.

Overcoming Chemotherapeutic Resistance Through Macrophage Reprogramming

Tumor-associated macrophages are known to contribute to chemoresistance in various cancers nih.govfrontiersin.org. Strategies aimed at targeting TAMs, including inhibiting their recruitment or reprogramming their phenotype, are being explored to overcome this resistance nih.govnih.govfrontiersin.org. Preclinical studies suggest that this compound, by affecting TAMs, can enhance the efficacy of chemotherapy.

Targeting tumor-infiltrating macrophages by inhibiting CCR2 has been shown to improve chemotherapeutic efficacy in vivo nih.gov. The reduction in TAMs can decrease their ability to provide a protective niche for tumor cells and to secrete factors that promote resistance frontiersin.org. Furthermore, the interplay between TAMs and tumor cells, which can lead to the activation of pathways promoting chemoresistance, can be disrupted by targeting CCR2 nih.govfrontiersin.org. While direct "reprogramming" of macrophages by this compound in the context of overcoming chemoresistance is a complex process involving multiple factors within the TME, its primary effect of reducing pro-tumoral macrophages contributes to improved chemotherapy response nih.govnih.govfrontiersin.org.

Interplay Between Tumor-Associated Macrophages and Tumor-Initiating Cell Properties

Tumor-initiating cells (TICs), also known as cancer stem cells, are a subpopulation of tumor cells associated with tumor recurrence, metastasis, and therapeutic resistance nih.govfrontiersin.org. The tumor microenvironment, including TAMs, plays a role in maintaining the properties of TICs nih.govfrontiersin.org. Preclinical studies have investigated the impact of targeting TAMs with this compound on TIC populations.

Studies have demonstrated that targeting tumor-infiltrating macrophages and inflammatory monocytes by inhibiting CCR2 decreases the number of tumor-initiating cells in pancreatic tumors nih.gov. Tumor-infiltrating macrophages have been shown to directly induce TIC properties in cancer cells, partly by activating signaling pathways such as STAT3 nih.gov. This interplay suggests that targeting TAMs with agents like this compound can disrupt the support provided by macrophages to TICs, thereby reducing their numbers and potentially improving therapeutic outcomes nih.gov.

Research in Inflammatory and Pain Preclinical Models

Beyond its role in cancer, this compound has also been investigated in preclinical models of inflammatory and pain conditions, given the involvement of monocytes and macrophages in these processes nih.govtranspharmation.com. CCR2 and its ligand CCL2 are known mediators of monocyte recruitment to sites of inflammation nih.govrsc.org.

Attenuation of Inflammatory Monocyte Infiltration in Peripheral Tissues

Inflammatory monocytes are rapidly recruited to sites of infection and inflammation, a process significantly mediated by CCR2 nih.govrsc.org. Preclinical studies have explored the ability of this compound to attenuate this infiltration in various inflammatory settings.

As a CCR2 antagonist, this compound inhibits the chemotaxis and infiltration of inflammatory monocytes rsc.org. This mechanism is relevant in inflammatory diseases where excessive monocyte accumulation contributes to pathology nih.govfrontiersin.org. While specific detailed findings of this compound in diverse inflammatory models were not extensively detailed in the provided search results beyond its use in a neuropathic pain model to reverse hyperalgesia and its general mechanism of blocking monocyte recruitment, the fundamental role of CCR2 in inflammatory monocyte trafficking supports its potential in modulating inflammatory responses in peripheral tissues researchgate.netrsc.orgnih.govrsc.org. The blockade of CCR2 has been shown to reduce the recruitment of inflammatory monocytes to infected tissues in other preclinical studies nih.gov.

Impact on Local Inflammatory Responses and Pain Sensitization in Musculoskeletal Models (e.g., Disc Herniation)

Inflammation is a significant contributor to intervertebral disc degeneration and associated pain ors.org. Inflammatory mediators, including cytokines like IL-1β, TNF-α, IL-6, and chemokines like MCP-1, are found in degenerated disc tissues and are linked to degeneration severity ors.org. These mediators are thought to originate from degenerated disc cells and infiltrating macrophages ors.org. CCR2+ monocytes and the CCL2/CCR2 pathway are hypothesized to play a crucial role in the inflammation and pain pathogenesis following acute disc herniation ors.org.

Studies using mouse models of disc herniation have investigated the impact of blocking CCR2 signaling with this compound on local inflammatory responses and pain sensitization nih.govors.org. In one study, administration of this compound significantly reduced the number of total cells, including monocytes/macrophages (CD11b+, F4/80+, and CD68+ cells), at disc hernia sites in mice nih.gov. The antagonist treatment also led to a substantial reduction in iNOS+ and MMR+ cells, as well as a decrease in TNF-α+ cells at the injury site nih.gov. While TNF-α levels were reduced, the study did not observe changes in IL-1β and MCP-1 expressing cells compared to control groups nih.gov. These findings suggest that this compound is a potent inhibitor of monocytic infiltration in this model of disc herniation nih.gov.

Furthermore, blocking CCR2 with this compound in disc herniation models has been shown to alleviate acute mechanical hyperalgesia, a measure of pain sensitivity nih.gov. The CCR2 antagonist treatment also appeared to reduce pathological osteophyte formation and osteoclast activity in the cortical bone adjacent to herniated discs nih.gov. Specifically, this compound reduced cortical bone thickness and the number of TRAP+ cells in the cortical bone nih.gov.

These results highlight the pivotal role of CCR2+ monocytes in initiating local inflammation and pain sensitization after disc herniation and suggest that targeting these cells with a CCR2 antagonist like this compound could be a promising therapeutic strategy for alleviating associated pain nih.gov.

Here is a summary of findings from a disc herniation model study:

| Cellular Marker/Cytokine | Effect of this compound Treatment (vs. Vehicle) |

| Total cells at disc hernia sites | Reduced nih.gov |

| CD11b+ cells | Reduced nih.gov |

| F4/80+ cells | Reduced nih.gov |

| CD68+ cells | Reduced nih.gov |

| iNOS+ cells | Reduced by 80% nih.gov |

| MMR+ cells | Reduced by 78% nih.gov |

| TNF-α+ cells | Reduced by 80% nih.gov |

| IL-1β+ cells | Unchanged nih.gov |

| MCP-1+ cells | Unchanged nih.gov |

Advanced In Vitro Modeling for Preclinical Drug Evaluation

Advanced in vitro models, such as three-dimensional (3D) organoid and spheroid culture systems, are increasingly being used in preclinical drug evaluation to better mimic the in vivo tissue microenvironment compared to traditional two-dimensional (2D) cell cultures frontiersin.orgnih.govnih.govoncotarget.com. These 3D models can recapitulate key aspects of tissue architecture, cell-cell interactions, and the extracellular matrix, which can significantly influence cellular behavior and drug response frontiersin.orgnih.govnih.govoncotarget.com.

3D organoid and spheroid culture systems offer a more physiologically relevant platform for assessing drug efficacy and understanding disease mechanisms frontiersin.orgnih.govnih.govoncotarget.com. Tumor organoids, for instance, can be generated from patient tissues and can retain characteristics of the original tumor, including its microenvironment, structure, and function frontiersin.orgnih.gov. These models are valuable for studying tumorigenesis, evaluating drug toxicity and efficacy, and potentially for predicting individualized responses to treatment frontiersin.orgnih.gov.

This compound has been evaluated in 3D cancer models, specifically spheroids, to study its effects on macrophage reprogramming and drug evaluation within a more complex microenvironment researchgate.net. These models can incorporate different cell types, such as cancer cells and macrophages, to better simulate the tumor microenvironment researchgate.net.

Studies comparing the effects of this compound in 2D versus 3D culture environments have highlighted significant differences in cellular responses frontiersin.orgnih.govresearchgate.net. In breast cancer models incorporating tumor-associated macrophages (TAMs), the distribution of macrophages differed between 2D and 3D cultures; macrophages were localized inside spheroids in 3D cultures, while they were evenly distributed with cancer cells in 2D co-cultures frontiersin.orgnih.gov.

Furthermore, the response to this compound treatment has been observed to differ between 2D and 3D models. In a 3D cancer spheroid model, dead cells were found throughout the spheroids following this compound treatment, whereas in normal culture spheroids (without treatment), dead cells were only found in the center frontiersin.orgnih.gov. Research also indicates that 3D organoid models may require higher drug doses and longer exposure times to achieve effects comparable to those seen in 2D cultures frontiersin.orgnih.govresearchgate.net. Phenomena such as activation of transcription factors, cytokine expression, macrophage distribution, and drug resistance observed in 3D cultures can be masked in 2D culture systems frontiersin.orgnih.govresearchgate.net.

Advanced in vitro models, particularly 3D co-culture systems, allow for the assessment of signaling pathway activation and cytokine expression within a microenvironment that better mimics in vivo conditions frontiersin.orgnih.govresearchgate.net. In breast cancer organoid models incorporating TAMs, the activation of transcription factors such as STAT3, NF-κB, and p38, which are related to cytokine expression in the tumor microenvironment, was observed specifically in the organoids but not in conventional 2D cell culture frontiersin.orgnih.gov. This enhanced activation in 3D models significantly promoted the expression of cytokines like IL-6, G-CSF, and GM-CSF, which are involved in macrophage recruitment and polarization frontiersin.orgnih.gov.

This compound, as a CCR2 antagonist, targets a key pathway involved in inflammatory cell recruitment and signaling nih.govnih.gov. In vitro studies have shown that this compound is potent in inhibiting CCR2-mediated signaling events, including intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation medchemexpress.comnih.govselleck.co.jp. The IC50 values for inhibiting human CCR2-mediated calcium mobilization and ERK phosphorylation are 3.3 nM and 0.5 nM, respectively medchemexpress.comnih.gov.

Assessment of cytokine expression in microenvironment-mimicking models treated with this compound can provide insights into how targeting CCR2 influences the inflammatory milieu. While specific data on this compound's impact on cytokine expression in 3D musculoskeletal models were not extensively detailed in the search results, studies in disc herniation models showed a reduction in TNF-α+ cells following treatment nih.gov. In the context of 3D cancer models, the ability of these systems to reveal differential cytokine expression and signaling pathway activation compared to 2D cultures underscores their value in evaluating the effects of compounds like this compound on the complex interactions within a tissue microenvironment frontiersin.orgnih.govresearchgate.net.

Here is a summary of in vitro signaling pathway inhibition by this compound:

| Signaling Event | IC50 (nM) |

| Human CCR2-mediated Ca2+ mobilization | 3.3 medchemexpress.comnih.gov |

| ERK phosphorylation | 0.5 medchemexpress.comnih.gov |

Directions for Future Academic Research on Pf 4136309 and Ccr2 Antagonists

Deeper Elucidation of Complex Molecular Interactions and Signaling Crosstalk

Future research should prioritize a more profound understanding of the molecular intricacies governing the interaction between PF-4136309 and the CCR2 receptor. This compound is known to be a potent inhibitor of CCR2-mediated signaling events, including intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation. nih.govmedchemexpress.com However, the precise structural determinants of its high-affinity binding and selectivity warrant further investigation.

Recent computational and mutagenesis studies have begun to illuminate these interactions. For instance, specific amino acid residues within the CCR2 binding pocket, such as H121 and P192, have been identified as potential gates for compound access. nih.gov It is hypothesized that this compound extends towards a major subpocket within the receptor, forming a hydrogen bond with T179. nih.gov Understanding these specific contact points is crucial for designing next-generation antagonists with improved selectivity and potency.

Moreover, the phenomenon of signaling crosstalk, where the inhibition of one pathway influences another, is a critical area for exploration. The CCR2 pathway does not operate in isolation. There is evidence of functional interaction at the cell surface between CCR2 and the angiotensin II type 1 (AT1) receptor, suggesting that dual antagonism could yield synergistic benefits in downregulating inflammatory pathways. ahajournals.orgnih.gov Future studies should employ advanced proteomic and systems biology approaches to map the broader signaling network affected by this compound, identifying potential off-target effects and opportunities for synergistic therapeutic combinations.

| Parameter | Species | IC50 Value (nM) |

| CCR2 Binding | Human | 5.2 |

| Mouse | 17 | |

| Rat | 13 | |

| Chemotaxis | Human | 3.9 |

| Mouse | 16 | |

| Rat | 2.8 | |

| Calcium Mobilization | Human | 3.3 |

| ERK Phosphorylation | Human | 0.5 |

| This table summarizes the in vitro potency of this compound in various assays, demonstrating its high affinity for human, mouse, and rat CCR2. Data sourced from nih.govmedchemexpress.commedkoo.com. |

Strategies for Enhancing Preclinical to Translational Research Success

A significant challenge in the development of CCR2 antagonists has been the translation of promising preclinical results into clinical efficacy. researchgate.netnih.gov Common hurdles include poor activity of compounds at rodent receptors and the limited predictive power of some animal models for complex human inflammatory diseases. researchgate.net To bridge this "translational gap," future research must adopt more sophisticated strategies.

Key strategies include:

Development of Improved Preclinical Models: Standard preclinical models often fail to replicate the full complexity of human diseases. nih.gov The development and use of humanized mouse models or "co-clinical trials," where therapies are tested in parallel in genetically engineered mouse models and human patients, could provide more predictive data. bihealth.org

Biomarker Identification and Validation: Identifying robust biomarkers is essential for monitoring target engagement and predicting patient response. For CCR2 antagonists, this could involve measuring levels of circulating monocytes, specific macrophage subpopulations in tissue, or downstream inflammatory markers. A study involving the CCR2 antibody MLN1202 demonstrated that reductions in high-sensitivity C-reactive protein (hsCRP) could serve as a valuable pharmacodynamic marker. ahajournals.org

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A translational PK/PD approach, integrating preclinical data on pharmacology, pharmacokinetics, and safety, can be used to project human PK and receptor occupancy. nih.gov This modeling can better inform the design of first-in-human studies and optimize clinical trial protocols. bihealth.orgnih.gov

Overcoming the translational barrier requires a multi-faceted approach that combines better models, validated biomarkers, and predictive modeling to increase the probability of clinical success for compounds like this compound. nih.gov

Exploration of Novel Disease Indications and Combination Therapies for CCR2 Antagonism

While CCR2 antagonists were initially explored for autoimmune diseases like rheumatoid arthritis, future research should broaden the scope to other areas where monocyte infiltration is a key pathological driver. nih.govresearchgate.net Emerging evidence points to significant potential in oncology, metabolic diseases, and fibrotic conditions.

Novel Disease Indications:

Oncology: The tumor microenvironment is often infiltrated by tumor-associated macrophages (TAMs), which are recruited via the CCL2/CCR2 axis and typically promote tumor growth, angiogenesis, and immunosuppression. nih.govonclive.commdpi.com CCR2 antagonists, including this compound, have been shown to reduce TAM infiltration in preclinical models of pancreatic and other cancers. mdpi.com

Metabolic Diseases: The CCL2/CCR2 pathway is implicated in the chronic low-grade inflammation of adipose tissue in obesity and related conditions like type 2 diabetes and diabetic nephropathy. nih.govresearchgate.netprnewswire.com Preclinical studies have shown that CCR2 antagonists can improve hyperglycemia and kidney function in models of type 2 diabetes. prnewswire.com

Fibrotic Diseases: Research has demonstrated the therapeutic potential of blocking CCL2/CCR2-mediated monocyte infiltration in liver fibrosis. nih.gov

Combination Therapies: The true potential of CCR2 antagonism may lie in combination therapies that target multiple pathological mechanisms simultaneously.

Immuno-Oncology: Combining CCR2 antagonists with immune checkpoint inhibitors (e.g., PD-1/PD-L1 inhibitors) is a particularly promising strategy. google.comuq.edu.au By blocking the recruitment of immunosuppressive macrophages, CCR2 antagonists can remodel the tumor microenvironment to be more responsive to T-cell-based immunotherapies. nih.govmdpi.com

Chemotherapy: CCR2 inhibition has been shown to enhance the efficacy of chemotherapy regimens like FOLFIRINOX in pancreatic cancer. nih.gov

Anti-inflammatory/Anti-fibrotic Combinations: Combining a CCR2 antagonist with an angiotensin II receptor blocker has been shown to markedly attenuate crescentic glomerulonephritis in animal models. ahajournals.org Similarly, combining a CCR2/CCR5 antagonist with an FGF21 analogue has demonstrated synergistic effects in ameliorating steatohepatitis and fibrosis. nih.gov

| Therapeutic Agent | Disease Target | Rationale |

| PD-1/PD-L1 Inhibitors | Cancer | Blocks recruitment of immunosuppressive macrophages, enhancing anti-tumor T-cell activity. google.comuq.edu.au |

| FOLFIRINOX | Pancreatic Cancer | Reduces macrophage infiltration that contributes to therapy resistance. nih.gov |

| Angiotensin Receptor Blockers (ARBs) | Glomerulonephritis | Synergistically reduces inflammation and renal injury. ahajournals.org |

| FGF21 Analogues | Nonalcoholic Steatohepatitis (NASH) | Combines anti-fibrotic effects of CCR2 antagonism with metabolic benefits of FGF21. nih.gov |

| MEK Inhibitors | Acute Myeloid Leukemia (AML) | Overcomes CCL2-mediated resistance to MEK inhibition. aacrjournals.org |

| This table outlines potential combination therapy strategies involving CCR2 antagonists, highlighting the scientific rationale for their use in various diseases. |

Q & A

Q. What key pharmacological properties of PF-4136309 make it a critical tool for studying CCR2-mediated pathways?

this compound is a potent, selective, and orally bioavailable CCR2 antagonist with IC50 values of 5.2 nM (human), 17 nM (mouse), and 13 nM (rat) . Its selectivity over CCR5 and other chemokine receptors allows researchers to isolate CCR2-specific signaling in vitro, such as in macrophage migration studies or inflammatory models. To validate specificity, pair this compound with CCR5 antagonists (e.g., maraviroc) in control experiments to rule off-target effects .

Q. How should researchers design in vitro dose-response experiments for this compound?

Base initial concentrations on its IC50 values (5–17 nM) and test a logarithmic range (e.g., 1–1000 nM) to capture efficacy and saturation. Use fluorescence-activated cell sorting (FACS) to quantify CCR2 surface expression in target cells (e.g., monocytes) and confirm receptor blockade. Include positive controls (e.g., CCL2 ligand stimulation) and negative controls (vehicle-only treatment) to contextualize results .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy in inflammatory diseases?

Preclinical studies in arthritis and pancreatitis models have used this compound to assess macrophage recruitment and cytokine secretion . For osteoarthritis pain, administer oral doses (10–30 mg/kg daily) in rodent models, monitoring joint inflammation via histopathology and behavioral pain assays . Ensure pharmacokinetic profiling aligns with the compound’s half-life (~4–6 hours in mice) to maintain therapeutic coverage .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity (e.g., lack of proliferation inhibition in certain contexts) be resolved methodologically?

In cases where this compound fails to block a response (e.g., macrophage-induced myoblast proliferation), combine genetic and pharmacological approaches:

Q. What experimental strategies optimize this compound’s use in combination therapies for pancreatic cancer?

In pancreatic ductal adenocarcinoma (PDAC), this compound reduces tumor-associated macrophage (TAM) infiltration when combined with FOLFIRINOX. Design studies to:

- Stagger administration (e.g., this compound pre-treatment to deplete TAMs before chemotherapy).

- Use flow cytometry to quantify CD68+/CD206+ TAMs and assess spatial distribution via immunohistochemistry .

- Monitor systemic immune activation (e.g., plasma CCL2 levels) to correlate with tumor response .

Q. How can discrepancies between in vitro potency (IC50) and in vivo efficacy be addressed in preclinical studies?

Factors like bioavailability and tissue penetration impact in vivo translation:

- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to link plasma concentrations (Cmax, AUC) to target engagement (e.g., CCR2 occupancy in lymphoid organs) .

- Use radiolabeled this compound to quantify tissue distribution in disease models .

- Compare results across species (human/mouse/rat CCR2 IC50 differences) to refine dosing .

Q. What methodologies validate this compound’s mechanism in complex co-culture systems?

For macrophage-cancer cell co-cultures:

- Incorporate transwell assays to distinguish direct (cell-contact) vs. paracrine effects.

- Apply single-cell RNA sequencing to identify CCR2-dependent transcriptional programs in TAMs .

- Use CRISPR-Cas9-edited macrophages (CCR2-KO) to isolate this compound’s contribution to phenotype changes .

Methodological Resources

- Data Interpretation : Cross-reference this compound studies with orthogonal techniques (e.g., RNAi, genetic models) to confirm CCR2-specific effects .

- Ethical Design : Follow guidelines for preclinical animal studies, including randomization and blinded endpoint analysis .

- Reproducibility : Document batch-specific activity of this compound using receptor-binding assays and lot-to-lot variability checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.